molecular formula C10H10N2O B3043127 2-(1-Pyrazolyl)benzyl Alcohol CAS No. 741717-59-9

2-(1-Pyrazolyl)benzyl Alcohol

Cat. No.: B3043127
CAS No.: 741717-59-9
M. Wt: 174.2 g/mol
InChI Key: HDACOBLOISVBLA-UHFFFAOYSA-N
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Description

2-(1-Pyrazolyl)benzyl Alcohol is an organic compound with the molecular formula C10H10N2O It consists of a benzyl alcohol moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Pyrazolyl)benzyl Alcohol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Bromobenzyl Alcohol+PyrazoleK2CO3,DMF,Heat2-(1-Pyrazolyl)benzyl Alcohol\text{2-Bromobenzyl Alcohol} + \text{Pyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 2-Bromobenzyl Alcohol+PyrazoleK2​CO3​,DMF,Heat​2-(1-Pyrazolyl)benzyl Alcohol

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrazolyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2-(1-Pyrazolyl)benzaldehyde or 2-(1-Pyrazolyl)benzoic acid.

    Reduction: 2-(1-Pyrazolyl)toluene.

    Substitution: 2-(1-Pyrazolyl)benzyl chloride.

Scientific Research Applications

2-(1-Pyrazolyl)benzyl Alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of 2-(1-Pyrazolyl)benzyl Alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Pyrazolyl)ethanol: Similar structure but with an ethyl group instead of a benzyl group.

    2-(1-Pyrazolyl)phenol: Similar structure but with a phenol group instead of a benzyl alcohol group.

    2-(1-Pyrazolyl)benzaldehyde: Oxidized form of 2-(1-Pyrazolyl)benzyl Alcohol.

Uniqueness

This compound is unique due to the presence of both a benzyl alcohol moiety and a pyrazole ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry.

Properties

IUPAC Name

(2-pyrazol-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACOBLOISVBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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